molecular formula C6H3Cl3N2O2 B8645112 2,3,4-Trichloro-6-nitroaniline CAS No. 172215-92-8

2,3,4-Trichloro-6-nitroaniline

Cat. No. B8645112
Key on ui cas rn: 172215-92-8
M. Wt: 241.5 g/mol
InChI Key: CCFLXWNBCHDBHK-UHFFFAOYSA-N
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Patent
US06204249B1

Procedure details

6-Nitro-2,3,4-trichloroaniline (17.6 g, 72.8 mmol), iron powder (140 g, 250 mmol), and ethanol (400 mL) were combined and the resulting suspension was cooled to 0° C. Concentrated hydrochloric acid (37%, 93 mL, 1.14 mol) was added dropwise over a period of 15 min by means of an addition funnel. When the addition was complete, the resulting suspension was heated to reflux for 3.5 h, after which time it was allowed to cool to room temperature and was subsequently diluted with water (2 L). The pH of the mixture was adjusted to approximately 8 by the slow addition of sodium carbonate. The product was extracted with ethyl acetate (2 L), dried over magnesium sulfate and the solvents were removed under reduced pressure by rotary evaporation. The product was further purified by silica gel chromatography using 65:35 hexane/ethyl acetate to afford 10.9 g (72%) of a tan solid; m.p. 113-115° C. Anal. Calcd for C6H5Cl3N2: C, 34.08; H, 2.38; N, 13.25. Found: C, 34.14; H, 2.41; N, 13.18.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
93 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five
Name
Quantity
140 g
Type
catalyst
Reaction Step Six
Yield
72%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([NH2:10])=[C:8]([Cl:11])[C:7]([Cl:12])=[C:6]([Cl:13])[CH:5]=1)([O-])=O.C(O)C.Cl.C(=O)([O-])[O-].[Na+].[Na+]>O.[Fe]>[Cl:11][C:8]1[C:9]([NH2:10])=[C:4]([NH2:1])[CH:5]=[C:6]([Cl:13])[C:7]=1[Cl:12] |f:3.4.5|

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C(=C1N)Cl)Cl)Cl
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
93 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
140 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3.5 h
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The product was further purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=C(C1Cl)Cl)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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